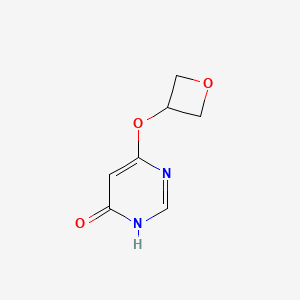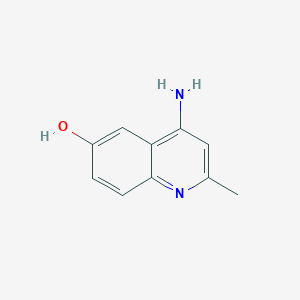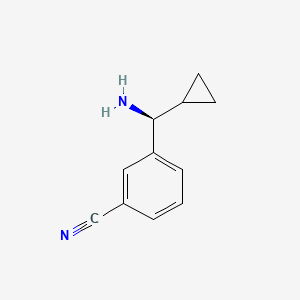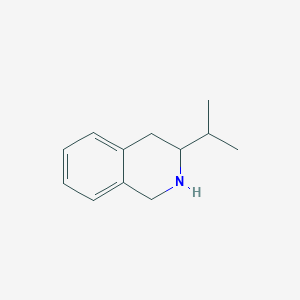![molecular formula C6H10ClF2N B11913507 5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)
5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Difluoro-2-azaspiro[33]heptane hydrochloride is a chemical compound that belongs to the class of spiro compounds It is characterized by a unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of 2-azaspiro[3.3]heptane as the starting material, which is then subjected to fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The hydrochloride salt is typically obtained by treating the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The nitrogen atom in the spirocyclic ring can be oxidized to form N-oxides.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation Reactions: N-oxides and other oxidized forms.
Reduction Reactions: Amines and other reduced derivatives.
Scientific Research Applications
5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe or ligand in studies involving biological targets, such as enzymes or receptors.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects. The fluorine atoms can enhance the compound’s metabolic stability and binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
- 6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride
- 5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetic acid
- 1-Azaspiro[3.3]heptane
Uniqueness
5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride is unique due to its specific substitution pattern and the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H10ClF2N |
|---|---|
Molecular Weight |
169.60 g/mol |
IUPAC Name |
7,7-difluoro-2-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)2-1-5(6)3-9-4-5;/h9H,1-4H2;1H |
InChI Key |
PFLKBVWCOURUIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C12CNC2)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine](/img/structure/B11913439.png)

![[1,3]Dioxolo[4,5-g]quinoxaline](/img/structure/B11913454.png)


![1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11913473.png)
![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11913488.png)
![N-[Diethenyl(methyl)silyl]-N-methylacetamide](/img/structure/B11913492.png)


![2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B11913512.png)

